molecular formula C19H20N4O B2792821 2-Cyclopropyl-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-4-carboxamide CAS No. 2415509-18-9

2-Cyclopropyl-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-4-carboxamide

Cat. No. B2792821
CAS RN: 2415509-18-9
M. Wt: 320.396
InChI Key: KIPZMXLXPDOZCD-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one in your query, are known for their vast array of biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives is often determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can vary widely. In one example, a [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety has been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined by various methods, including 1H, 13C-NMR, UV, IR, and mass spectral data .

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific compound and its intended use. For example, some indole analogs have been developed as MR antagonists, exhibiting picomolar binding affinity and in vivo blood pressure lowering at pharmaceutically relevant doses .

Future Directions

The future directions of research into indole derivatives are promising, with many potential therapeutic applications. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-cyclopropyl-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-12-10-17(23-18(22-12)13-6-7-13)19(24)20-9-8-14-11-21-16-5-3-2-4-15(14)16/h2-5,10-11,13,21H,6-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPZMXLXPDOZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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